molecular formula C15H16N2O2 B12928740 Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate CAS No. 832090-50-3

Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate

Cat. No.: B12928740
CAS No.: 832090-50-3
M. Wt: 256.30 g/mol
InChI Key: BHIGPSPOKKJLBH-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

832090-50-3

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 4-ethyl-6-methyl-2-phenylpyrimidine-5-carboxylate

InChI

InChI=1S/C15H16N2O2/c1-4-12-13(15(18)19-3)10(2)16-14(17-12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3

InChI Key

BHIGPSPOKKJLBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=C1C(=O)OC)C)C2=CC=CC=C2

Origin of Product

United States

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